molecular formula C11H12FNO B053687 1-(4-Fluorophenyl)piperidin-4-one CAS No. 116247-98-4

1-(4-Fluorophenyl)piperidin-4-one

Cat. No. B053687
M. Wt: 193.22 g/mol
InChI Key: OLYMDXQWTWIJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)piperidin-4-one derivatives has been explored through various chemical pathways. For instance, asymmetric synthesis of 4-aryl-2-piperidinones, including the introduction of a 4-fluorophenyl group, has been achieved using arylboron reagents in the presence of a chiral bisphosphine-rhodium catalyst, showcasing high enantioselectivity (Senda, Ogasawara, & Hayashi, 2001)(Senda, Ogasawara, & Hayashi, 2001).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, has been characterized by techniques like X-ray analysis and DFT methods. This has provided insights into their stereo structure and the effects of counter ions and hydrogen bonds on molecular conformation (Yang et al., 2009)(Yang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Fluorophenyl)piperidin-4-one derivatives have led to the discovery of compounds with potential bioactivity. For example, the development of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition has demonstrated antimycobacterial activity, indicating the compound's relevance in medicinal chemistry (Kumar et al., 2008)(Kumar et al., 2008).

Physical Properties Analysis

Studies focusing on the crystal structure and DFT calculations of derivatives, like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, have revealed details about their physical properties. The analysis shows how weak interactions, such as N—H⋯O and C—H⋯F, contribute to the structural integrity of these molecules (Anitha et al., 2020)(Anitha et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-(4-Fluorophenyl)piperidin-4-one derivatives have been explored through synthesis and analysis of their reactions and interactions. For instance, the nucleophilic displacement of bromide in 4-bromopyrazole ring with [18F]fluoride has been demonstrated, showcasing the compound's potential in radiotracer development for positron emission tomography (Katoch-Rouse & Horti, 2003)(Katoch-Rouse & Horti, 2003).

Scientific Research Applications

  • Synthesis of Neuroleptic Agents : Fluspirilen and Penfluridol, two neuroleptic agents, involve a synthesis process where 1-(4-Fluorophenyl)piperidin-4-one derivatives are key intermediates. These compounds are part of a wide class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperidine moiety (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

  • Analgesic Synthesis : The synthesis of non-narcotic analgesic derivatives of 1-(4-Fluorophenyl)piperidin-4-one demonstrates the compound's utility in developing pain-relieving medications. These derivatives were synthesized using lipase-catalyzed enantioselective acylation (Nieduzak & Margolin, 1991).

  • Crystal Structure Analysis : The crystal structure, DFT calculations, and Hirshfeld surface analysis of a derivative, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, provide insights into its molecular geometry, which is crucial for understanding its interactions in various chemical and biological contexts (Anitha et al., 2020).

  • Neuroleptic Activity : Compounds derived from 1-(4-Fluorophenyl)piperidin-4-one exhibited potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug. This suggests their potential use in treating psychotic disorders (Sato et al., 1978).

  • Antimycobacterial Activity : A derivative, 4-(4-fluorophenyl)-5-phenylpyrrolo[spiro[2.3'']oxindole]spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential as an antimycobacterial agent (Kumar et al., 2008).

  • Calcium-Channel-Blocking and Antihypertensive Activity : Some 1-(4-Fluorophenyl)piperidin-4-one derivatives demonstrated calcium-channel-blocking and antihypertensive activities, potentially useful in the development of treatments for hypertension (Shanklin et al., 1991).

  • Dopamine Transporter Inhibition : N-substituted 4-(arylmethoxy)piperidines, derived from 1-(4-Fluorophenyl)piperidin-4-one, were found to inhibit the dopamine transporter, which is significant in the context of neurological research and potential treatments for disorders like Parkinson's disease (Lapa & Lapa, 2019).

Future Directions

The future directions for “1-(4-Fluorophenyl)piperidin-4-one” and its derivatives could involve further exploration of their synthesis methods, as well as their potential applications in the pharmaceutical industry . More research is needed to fully understand their mechanisms of action and potential therapeutic uses .

properties

IUPAC Name

1-(4-fluorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYMDXQWTWIJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345672
Record name 1-(4-fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)piperidin-4-one

CAS RN

116247-98-4
Record name 1-(4-fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROPHENYL)-4-PIPERIDINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)piperidin-4-one
Reactant of Route 5
1-(4-Fluorophenyl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.